molecular formula C15H12ClNO2 B1363872 N-(2-benzoylphenyl)-2-chloroacetamide CAS No. 23207-75-2

N-(2-benzoylphenyl)-2-chloroacetamide

Cat. No.: B1363872
CAS No.: 23207-75-2
M. Wt: 273.71 g/mol
InChI Key: HIMNRRQRDQNAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoylphenyl)-2-chloroacetamide typically involves the acylation of 2-amino-benzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Amino-benzophenone+Chloroacetyl chlorideThis compound+HCl\text{2-Amino-benzophenone} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Amino-benzophenone+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Corresponding substituted amides or thioamides.

    Hydrolysis: 2-Benzoylphenylamine and chloroacetic acid.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .

Comparison with Similar Compounds

Uniqueness: N-(2-Benzoylphenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing bioactive molecules.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNRRQRDQNAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366413
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23207-75-2
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-benzoylphenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.